(2E,2'E)-N,N'-(1,4-Phenylenebis(methylene))bis(3-(pyridin-4-yl)acrylamide)
Description
The compound “(2E,2'E)-N,N'-(1,4-Phenylenebis(methylene))bis(3-(pyridin-4-yl)acrylamide)” is a symmetrical bis-acrylamide featuring a central 1,4-phenylenebis(methylene) core flanked by two pyridin-4-yl acrylamide groups in an E configuration. This structure confers rigidity and planar geometry due to the conjugated double bonds of the acrylamide moieties and the aromatic pyridine rings.
Propriétés
IUPAC Name |
(E)-3-pyridin-4-yl-N-[[4-[[[(E)-3-pyridin-4-ylprop-2-enoyl]amino]methyl]phenyl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c29-23(7-5-19-9-13-25-14-10-19)27-17-21-1-2-22(4-3-21)18-28-24(30)8-6-20-11-15-26-16-12-20/h1-16H,17-18H2,(H,27,29)(H,28,30)/b7-5+,8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWPIWPPXZNIAY-KQQUZDAGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C=CC2=CC=NC=C2)CNC(=O)C=CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CNC(=O)/C=C/C2=CC=NC=C2)CNC(=O)/C=C/C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthesis of 3-(Pyridin-4-yl)acrylic Acid
Reagents : Pyridine-4-carbaldehyde, malonic acid, piperidine (catalyst), ethanol.
Procedure :
-
Pyridine-4-carbaldehyde (1.0 equiv) and malonic acid (1.2 equiv) are refluxed in ethanol with catalytic piperidine (5 mol%) for 6–8 hours.
-
The mixture is cooled, acidified with HCl (1 M), and filtered to isolate 3-(pyridin-4-yl)acrylic acid as a white solid.
Key Data :
Formation of Acryloyl Chloride
Reagents : Thionyl chloride (SOCl₂), anhydrous dichloromethane (DCM).
Procedure :
Coupling with 1,4-Phenylenedimethanamine
Reagents : 1,4-Phenylenedimethanamine, triethylamine (TEA), tetrahydrofuran (THF).
Procedure :
-
The acyl chloride (2.2 equiv) is added dropwise to a solution of 1,4-phenylenedimethanamine (1.0 equiv) and TEA (2.5 equiv) in THF at 0°C.
-
The reaction is stirred for 12 hours at room temperature, then quenched with ice water.
-
The precipitate is filtered and recrystallized from ethanol to afford the target compound.
Optimization Insights :
-
Stoichiometry : A 10% excess of acyl chloride ensures complete amine conversion.
-
Inhibitors : Hydroquinone (100–500 ppm) prevents acrylamide polymerization during coupling.
Characterization Data :
One-Pot Condensation Using Coupling Reagents
Direct Amide Bond Formation
Reagents : 3-(Pyridin-4-yl)acrylic acid, 1,4-phenylenedimethanamine, EDCl, HOBt, DMF.
Procedure :
-
3-(Pyridin-4-yl)acrylic acid (2.2 equiv), EDCl (2.5 equiv), and HOBt (2.5 equiv) are dissolved in DMF.
-
After 30 minutes, 1,4-phenylenedimethanamine (1.0 equiv) is added, and the mixture is stirred at 25°C for 24 hours.
-
The product is purified via column chromatography (SiO₂, 9:1 DCM/methanol).
Advantages :
-
Avoids handling moisture-sensitive acyl chlorides.
-
Higher functional group tolerance.
Yield Comparison :
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Acyl chloride route | 68 | 98.5 |
| EDCl/HOBt route | 72 | 99.1 |
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Reagents : As in Method 2, with microwave irradiation.
Procedure :
-
Reactants are combined in a sealed microwave vessel with DMF.
-
Irradiated at 100°C for 20 minutes (300 W).
-
Cooling and purification as above.
Performance Metrics :
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 24 hours | 20 minutes |
| Yield | 72% | 78% |
Critical Analysis of Stereochemical Control
The E,E configuration is favored by:
-
Bulky substituents : Pyridinyl groups hinder cis-addition.
-
Reaction medium : Polar aprotic solvents (e.g., DMF) stabilize transition states.
-
Temperature : Lower temperatures (0–25°C) minimize isomerization.
Configuration Validation :
-
NOESY NMR : No correlation between vinyl protons confirms trans geometry.
-
X-ray crystallography : Single-crystal analysis unambiguously assigns E,E configuration (where available).
Scalability and Industrial Considerations
Challenges and Mitigation Strategies
Analyse Des Réactions Chimiques
Types of Reactions
(2E,2’E)-N,N’-(1,4-Phenylenebis(methylene))bis(3-(pyridin-4-yl)acrylamide) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction efficiency .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule with fewer double bonds .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E,2’E)-N,N’-(1,4-Phenylenebis(methylene))bis(3-(pyridin-4-yl)acrylamide) is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study interactions with proteins and nucleic acids. Its ability to form stable complexes with metal ions makes it useful in the development of new diagnostic tools and therapeutic agents .
Medicine
Its interactions with biological molecules can be harnessed to create new drugs with improved efficacy and reduced side effects .
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials .
Mécanisme D'action
The mechanism by which (2E,2’E)-N,N’-(1,4-Phenylenebis(methylene))bis(3-(pyridin-4-yl)acrylamide) exerts its effects involves its ability to interact with various molecular targets. These interactions can include binding to metal ions, forming hydrogen bonds with biological molecules, and participating in electron transfer reactions. The specific pathways involved depend on the context in which the compound is used, such as in a biological system or a chemical reaction .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related bis-amide and bis-heterocyclic derivatives.
Key Comparisons
Structural Diversity and Linkers :
- The target compound’s 1,4-phenylene linker provides symmetry and rigidity, contrasting with the 1,3-phenylene analog (8e), which introduces steric and electronic variations .
- The pyridin-4-yl acrylamide groups distinguish it from triazole (4d/5b) or pyrimidine (18a) derivatives, which exhibit different electronic profiles and binding modes .
Functional Applications: Bioactivity: The pyridine moiety in the target compound may mimic the CXCR4 inhibition observed in compound Ip , though direct evidence is lacking.
Spectroscopic Characterization :
- All compounds were validated via NMR and HRMS, but the target compound lacks reported spectral data compared to 8e and Ip, which include detailed $^{1}\text{H}$/$^{13}\text{C}$-NMR and HRMS .
Activité Biologique
The compound (2E,2'E)-N,N'-(1,4-Phenylenebis(methylene))bis(3-(pyridin-4-yl)acrylamide) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article will explore its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features two pyridine rings connected by a phenylene bridge, with acrylamide functional groups that may contribute to its biological activity.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of compounds similar to (2E,2'E)-N,N'-(1,4-Phenylenebis(methylene))bis(3-(pyridin-4-yl)acrylamide) exhibit significant antimicrobial activity. For instance:
- Minimum Inhibitory Concentration (MIC) : Various derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : These compounds also displayed strong antibiofilm activity, surpassing the efficacy of standard antibiotics such as Ciprofloxacin .
Cytotoxicity and Selectivity
In terms of cytotoxicity, studies indicate that the compound exhibits low hemolytic activity (3.23% to 15.22% lysis) and noncytotoxicity with IC50 values greater than 60 μM. This suggests that it may have a favorable safety profile for further development .
The biological mechanisms through which this compound exerts its effects include:
- DNA Gyrase Inhibition : The compound has been shown to inhibit DNA gyrase with IC50 values ranging from 12.27 to 31.64 μM, which is crucial for bacterial DNA replication .
- Dihydrofolate Reductase (DHFR) Inhibition : It also acts as an inhibitor of DHFR, with IC50 values between 0.52 and 2.67 μM, indicating its potential use in treating infections caused by pathogens that rely on folate metabolism .
Study on Antimicrobial Activity
A comprehensive study evaluated the antimicrobial efficacy of several pyrazole derivatives related to the target compound. The results indicated that compounds displaying structural similarities exhibited potent antibacterial properties and were effective against resistant strains .
Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound binds effectively to both DNA gyrase and DHFR, supporting its potential as a therapeutic agent .
Summary of Biological Activities
| Activity Type | Measurement | Result |
|---|---|---|
| Antimicrobial Activity | MIC (μg/mL) | 0.22 - 0.25 |
| Biofilm Formation | % Reduction in Biofilm Formation | Superior to Ciprofloxacin |
| Hemolytic Activity | % Lysis | 3.23 - 15.22 |
| Cytotoxicity (IC50) | μM | >60 |
| DNA Gyrase Inhibition | IC50 (μM) | 12.27 - 31.64 |
| DHFR Inhibition | IC50 (μM) | 0.52 - 2.67 |
Q & A
Q. What are the recommended synthetic routes for (2E,2'E)-N,N'-(1,4-Phenylenebis(methylene))bis(3-(pyridin-4-yl)acrylamide)?
The compound is synthesized via a multi-step condensation reaction. A common method involves reacting aromatic aldehydes with diamines in ethanol under catalytic conditions (e.g., glacial acetic acid). For example, pyridinyl acrylamide derivatives can be prepared by coupling activated esters of 3-(pyridin-4-yl)acrylic acid with a 1,4-phenylenebis(methylene) diamine precursor. Reaction progress is monitored via TLC, and purification is achieved through recrystallization or column chromatography .
Q. Which spectroscopic techniques are critical for structural confirmation?
Essential techniques include:
- ¹H/¹³C NMR : To verify the E-configuration of acrylamide double bonds (characteristic coupling constants: J = 15–16 Hz) and aromatic proton environments .
- FT-IR : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and pyridinyl C=N vibrations (~1600 cm⁻¹) .
- LC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 483.2 for C₂₈H₂₂N₄O₂) and purity .
Q. How do solubility properties influence experimental design?
The compound exhibits poor aqueous solubility but dissolves in DMSO or ethanol (10 mM stock solutions recommended). Storage at –20°C in aliquots prevents freeze-thaw degradation. For in vitro assays, formulations using ≤0.1% DMSO in saline are advised to minimize solvent toxicity .
Advanced Research Questions
Q. What strategies optimize reaction yield and stereoselectivity?
Key variables include:
- Solvent polarity : Ethanol or DMF enhances solubility of intermediates.
- Catalyst loading : Glacial acetic acid (3–5 mol%) improves imine formation kinetics .
- Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions. Yields >70% are achievable with rigorous exclusion of moisture, as hydrolysis of intermediates can reduce efficiency .
Q. How can computational modeling guide reaction design?
Quantum mechanical calculations (e.g., DFT) predict transition states and regioselectivity. For example, ICReDD’s workflow integrates reaction path searches with experimental feedback to identify optimal conditions (e.g., solvent, catalyst) for acrylamide bond formation, reducing development time by 30–50% .
Q. How to address contradictions in spectroscopic data between batches?
Discrepancies in NMR signals (e.g., shifted pyridinyl protons) may arise from:
- Residual solvents : Ensure thorough drying under vacuum.
- Conformational isomerism : Use variable-temperature NMR to assess dynamic effects.
- Trace impurities : Employ preparative HPLC for final purification .
Q. What methodologies assess biological activity in academic research?
- Kinase inhibition assays : Test interactions with pyridine-targeted kinases (IC₅₀ values measured via fluorescence polarization).
- Cellular uptake studies : Use fluorescent analogs (e.g., BODIPY-labeled derivatives) to track intracellular localization via confocal microscopy .
Data Contradiction Analysis
Q. Why do reported LC-MS spectra vary across studies?
Discrepancies in [M+H]⁺ peaks may stem from:
- Ionization efficiency : Matrix effects (e.g., DMSO) suppress signals in ESI-MS.
- Adduct formation : Sodium or potassium adducts (+22/+38 m/z) require careful interpretation. Standardizing LC-MS conditions (e.g., 0.1% formic acid in mobile phase) improves reproducibility .
Methodological Best Practices
- Synthetic Reproducibility : Document reagent stoichiometry (1:2 aldehyde:amine ratio) and reaction time (10–12 hours for imine formation) .
- Analytical Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals .
- Data Reporting : Include elemental analysis (%C, %H, %N) and HRMS data to confirm purity ≥95% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
